molecular formula C15H18N4O5 B4357582 2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide

2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B4357582
M. Wt: 334.33 g/mol
InChI Key: YAQRCXJCAUSNKD-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyrazole moiety

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-10-9-13(19(21)22)17-18(10)8-7-16-15(20)11-5-4-6-12(23-2)14(11)24-3/h4-6,9H,7-8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQRCXJCAUSNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(C(=CC=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting 3-nitroacetophenone with hydrazine hydrate under acidic conditions.

    Attachment of the Pyrazole to the Benzamide Core: The synthesized pyrazole derivative is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups on the benzamide core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.

Major Products

    Reduction of Nitro Group: Formation of 2,3-dimethoxy-N-[2-(5-methyl-3-amino-1H-pyrazol-1-yl)ethyl]benzamide.

    Substitution of Methoxy Groups: Formation of derivatives with various substituents replacing the methoxy groups.

Scientific Research Applications

2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of pyrazole derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups and the benzamide core may also play a role in modulating the compound’s activity by affecting its binding to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxy-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]benzamide: Lacks the nitro group, which may result in different biological activity.

    2,3-dimethoxy-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]benzamide: The position of the nitro group is different, which can affect the compound’s reactivity and interactions.

Uniqueness

2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to the specific positioning of the nitro group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,3-dimethoxy-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide

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